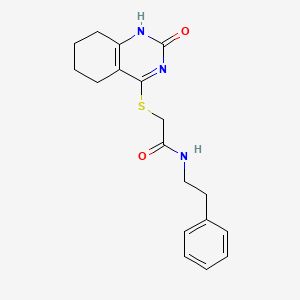![molecular formula C15H19N3O4 B2811206 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide CAS No. 874192-70-8](/img/structure/B2811206.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also has a dimethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methoxy groups (a carbon atom linked to three hydrogen atoms and one oxygen atom) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring, the dimethoxyphenyl group, and the pentanamide group. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring, the dimethoxyphenyl group, and the pentanamide group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring, the dimethoxyphenyl group, and the pentanamide group could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds derived from the 1,3,4-oxadiazole core, particularly those incorporating 3,4-dimethoxyphenyl moieties, have shown significant antimicrobial and anti-proliferative activities. For instance, derivatives have been synthesized and tested against pathogenic bacteria and yeast, showing broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds have demonstrated promising anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (L. H. Al-Wahaibi et al., 2021).
Anticancer and Antimycobacterial Agents
The synthesis of 1,3,4-oxadiazole derivatives has been explored for their potential as anticancer and antimycobacterial agents. Certain derivatives have demonstrated superior activity against specific cancer cell lines, with notable efficacy observed against MDA231 cells. These findings suggest the potential utility of 1,3,4-oxadiazole derivatives in cancer therapy, highlighting their significance in scientific research aimed at discovering new therapeutic agents (N. Polkam et al., 2017).
VEGFR-2 Inhibitors
Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been investigated for their anticancer activity, particularly as VEGFR-2 inhibitors. These compounds have been evaluated against various cancer cell lines, with several derivatives showing good activity as cytotoxic agents. The most active derivatives were further assessed for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, exhibiting more active inhibition than dasatinib, a reference drug (M. Ghorab et al., 2016).
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-4-5-6-13(19)16-15-14(17-22-18-15)10-7-8-11(20-2)12(9-10)21-3/h7-9H,4-6H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHCOTSWJDPXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)
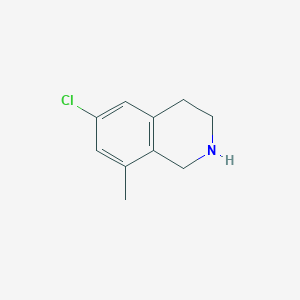
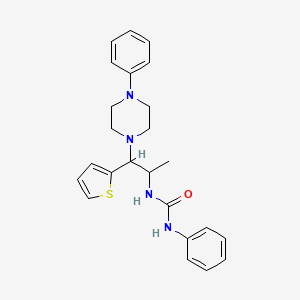
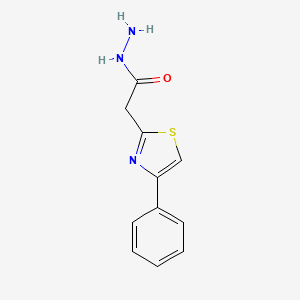
![(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2811129.png)
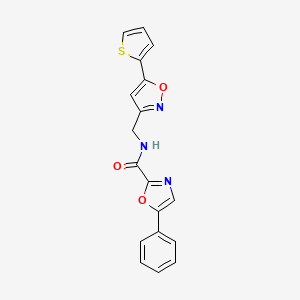
![(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2811132.png)
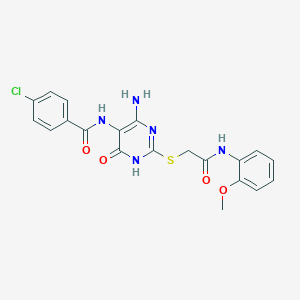
![N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2811134.png)
![2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2811136.png)

![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)
![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)
